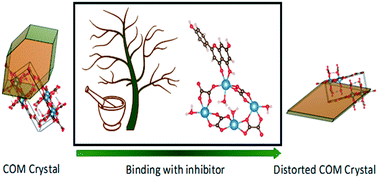Evaluation of the effect of Moringa peregrina bark on the crystal habit and size of calcium oxalate monohydrate crystals in different stages of crystallization using experimental and theoretical methods†
CrystEngComm Pub Date: 2021-03-08 DOI: 10.1039/D1CE00080B
Abstract
A significant proportion of the world's population is afflicted by kidney stone disease, urolithiasis, often as a chronic, recurring condition. The process of biomineralization leading to urolithiasis can be regulated by various inhibitory molecules. The extract of the bark of Moringa peregrina has been considered as a modulator of calcium oxalate monohydrate (COM), the primary constituent of urolithiasis. In this study, the inhibitory potential of the COM crystallization process by the extract is evidenced by turbidity studies while control of aggregation is explored by measurement of the zeta potential. Scanning electron microscopy of the crystals formed under various conditions points to inhibitor specificity at vulnerable points in the lattice. Molecular modelling of the interaction of selected phytochemicals found in the extract with a fragment carved out of the reported crystal structure of COM was carried out to substantiate the inhibitory mechanism.


Recommended Literature
- [1] Hydrotelluration of acetylenic esters: structural characterization of stereoisomers of methyl/ethyl β-(aryltelluro)acrylates†
- [2] Atomic spectrometry viewpoint
- [3] Synthesis and structural characterization of a remarkably stable, anionic, incompletely condensed silsesquioxane framework
- [4] Metal–organic framework-derived Co9S8 embedded in N, O and S-tridoped carbon nanomaterials as an efficient oxygen bifunctional electrocatalyst†
- [5] Inside front cover
- [6] Electrosprayed cysteine-functionalized degradable amphiphilic block copolymer microparticles for low pH-triggered drug delivery†
- [7] Front cover
- [8] The working mechanism of the β-carbonic anhydrase degrading carbonyl sulphide (COSase): a theoretical study†
- [9] A one-step method to produce graphene–Fe3O4 composites and their excellent catalytic activities for three-component coupling of aldehyde, alkyne and amine†
- [10] X-Ray structure and ionic conductivity studies of anhydrous and hydrated choline chloride and oxalic acid deep eutectic solvents†










